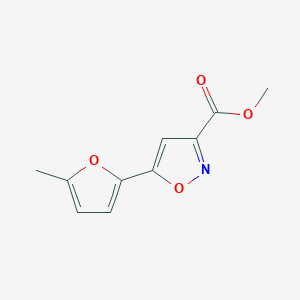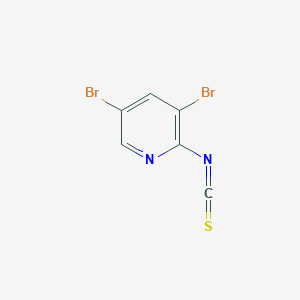
3,5-Dibromo-2-isothiocyanatopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-isothiocyanatopyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of two bromine atoms at the 3rd and 5th positions, and an isothiocyanate group at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-isothiocyanatopyridine typically involves the bromination of 2-isothiocyanatopyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as tetrabutylammonium bromide. The reaction is carried out in a solvent like chloroform at elevated temperatures . The reaction conditions need to be carefully controlled to ensure the selective bromination at the 3rd and 5th positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-2-isothiocyanatopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The isothiocyanate group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3,5-diamino-2-isothiocyanatopyridine, while oxidation of the isothiocyanate group can produce sulfonyl derivatives.
Aplicaciones Científicas De Investigación
3,5-Dibromo-2-isothiocyanatopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in probing active sites of enzymes.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2-isothiocyanatopyridine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form thiourea linkages with amino groups in proteins. This reactivity can be exploited to inhibit enzyme activity or to label proteins for biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-2-isothiocyanatobenzene: Similar structure but with a benzene ring instead of a pyridine ring.
3,5-Dibromo-2-isothiocyanatoaniline: Contains an amino group instead of a pyridine ring.
3,5-Dibromo-2-isothiocyanatothiophene: Contains a thiophene ring instead of a pyridine ring
Uniqueness
3,5-Dibromo-2-isothiocyanatopyridine is unique due to the presence of both bromine atoms and an isothiocyanate group on a pyridine ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile compound for various applications. Its ability to participate in diverse chemical reactions and its potential use in biological studies further highlight its uniqueness.
Propiedades
Fórmula molecular |
C6H2Br2N2S |
|---|---|
Peso molecular |
293.97 g/mol |
Nombre IUPAC |
3,5-dibromo-2-isothiocyanatopyridine |
InChI |
InChI=1S/C6H2Br2N2S/c7-4-1-5(8)6(9-2-4)10-3-11/h1-2H |
Clave InChI |
JIJWMWNPWMQLTE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Br)N=C=S)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methoxy-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one](/img/structure/B13696089.png)
![N-[2-(4,4-Difluoro-1-piperidyl)-6-methyl-4-pyrimidinyl]-4-iodo-2-(6-azaspiro[2.5]octan-6-yl)benzamide](/img/structure/B13696090.png)
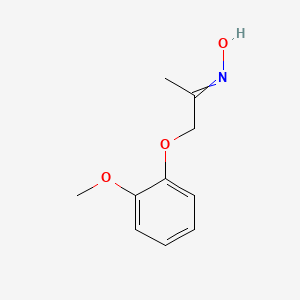

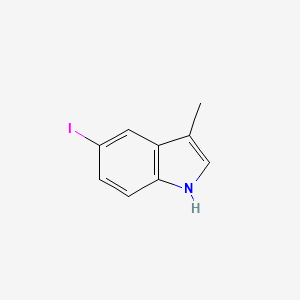
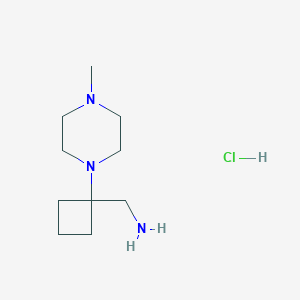

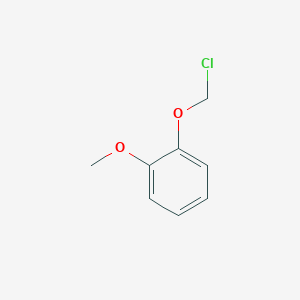
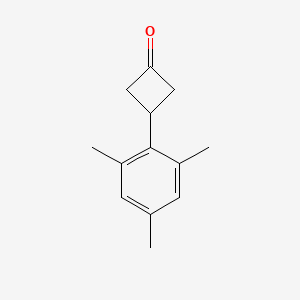
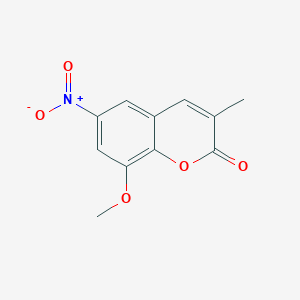
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
![5-Bromo-4-[4-(pentyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696164.png)
